molecular formula C17H14Cl3NO4 B14343523 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate CAS No. 93320-52-6

4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate

Cat. No.: B14343523
CAS No.: 93320-52-6
M. Wt: 402.7 g/mol
InChI Key: NGYHHYJERHVKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with a methyl group, a trichloropropyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps:

    Friedel-Crafts Alkylation:

    Nitration: The nitration of the benzene ring is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrobenzoic acid with the substituted benzene derivative using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-aminobenzoate

    Substitution: 4-Methyl-3-(1,1-dihydroxypropyl)phenyl 4-nitrobenzoate

    Hydrolysis: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol and 4-nitrobenzoic acid

Scientific Research Applications

4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 4-nitrobenzoate: Lacks the trichloropropyl group, resulting in different chemical and biological properties.

    3-(1,1,1-Trichloropropan-2-yl)phenyl 4-nitrobenzoate: Similar structure but without the methyl group, leading to variations in reactivity and applications.

Uniqueness

4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is unique due to the presence of both the trichloropropyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93320-52-6

Molecular Formula

C17H14Cl3NO4

Molecular Weight

402.7 g/mol

IUPAC Name

[4-methyl-3-(1,1,1-trichloropropan-2-yl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C17H14Cl3NO4/c1-10-3-8-14(9-15(10)11(2)17(18,19)20)25-16(22)12-4-6-13(7-5-12)21(23)24/h3-9,11H,1-2H3

InChI Key

NGYHHYJERHVKFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.